molecular formula C7H8AsNO5 B14421062 4-(Hydroxy(oxido)amino)benzylarsonic acid CAS No. 80395-52-4

4-(Hydroxy(oxido)amino)benzylarsonic acid

Katalognummer: B14421062
CAS-Nummer: 80395-52-4
Molekulargewicht: 261.06 g/mol
InChI-Schlüssel: SPVFQMYEUKTCJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxy(oxido)amino)benzylarsonic acid is an organoarsenic compound with the molecular formula C₇H₈AsNO₅ This compound contains a benzene ring substituted with a hydroxy(oxido)amino group and an arsonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy(oxido)amino)benzylarsonic acid typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with an arsonic acid derivative to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxy(oxido)amino)benzylarsonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the arsonic acid group to an arsonous acid group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of arsonic acid oxides.

    Reduction: Formation of arsonous acid derivatives.

    Substitution: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxy(oxido)amino)benzylarsonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Hydroxy(oxido)amino)benzylarsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA synthesis and repair mechanisms, leading to cell death. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.

    4-Nitrobenzoic acid: Contains a nitro group instead of the hydroxy(oxido)amino group.

    Benzylarsonic acid: Lacks the hydroxy(oxido)amino group.

Uniqueness

4-(Hydroxy(oxido)amino)benzylarsonic acid is unique due to the presence of both the hydroxy(oxido)amino group and the arsonic acid group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

80395-52-4

Molekularformel

C7H8AsNO5

Molekulargewicht

261.06 g/mol

IUPAC-Name

(4-nitrophenyl)methylarsonic acid

InChI

InChI=1S/C7H8AsNO5/c10-8(11,12)5-6-1-3-7(4-2-6)9(13)14/h1-4H,5H2,(H2,10,11,12)

InChI-Schlüssel

SPVFQMYEUKTCJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C[As](=O)(O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.